![molecular formula C19H27N5O B2958929 (Z)-3-(tert-butyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 305354-03-4](/img/structure/B2958929.png)
(Z)-3-(tert-butyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a tert-butyl group, which is a branched alkyl group, and a benzylidene group, which is a type of methylene bridge connecting two aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the benzylidene group. The presence of nitrogen in the pyrazole ring and the benzylidene group would likely result in the formation of a conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the tert-butyl group can undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its aromaticity, and the tert-butyl group could influence its solubility in different solvents .Scientific Research Applications
Target-based Design and Biological Activity
Pyrazole amide derivatives have been designed and synthesized for their potential insecticidal activity. For example, compounds exhibiting promising activity against the cotton bollworm were identified, with their activity comparable to known insecticides. This highlights the role of pyrazole derivatives in developing novel insecticidal agents. The molecular docking results indicated the specific binding modes of these compounds at the active site of their target, suggesting a mechanism of action similar to that of tebufenozide (Xi-le Deng et al., 2016).
Vibrational Spectroscopy and Molecular Dynamics
Pyrazole derivatives have been extensively studied for their industrial and biological importance through vibrational spectroscopy, molecular dynamic simulations, and molecular docking studies. These studies offer insights into the electronic structure, stability, and potential inhibitory activities against specific enzymes, providing a basis for further exploration of pyrazole derivatives in various biological applications (R. Pillai et al., 2017).
Antidiabetic and Antioxidant Activities
Research has shown that certain pyrazole carbohydrazide derivatives may possess in vitro antidiabetic and antioxidant activities. These findings are based on molecular docking studies, indicating potential mechanisms of action through inhibition of enzymes like α-glucosidase. This suggests a promising avenue for the development of new antidiabetic and antioxidant agents using pyrazole carbohydrazide frameworks (K. Karrouchi et al., 2020).
Supramolecular Assemblies
The formation of supramolecular assemblies involving pyrazole derivatives and other molecules, such as benzene-1,3,5-tricarboxylic acid, has been demonstrated. These studies not only reveal the structural diversity and adaptability of pyrazole compounds in forming varied supramolecular frameworks but also their potential applications in material science and nanotechnology (U. Singh et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-6-24(7-2)15-10-8-14(9-11-15)13-20-23-18(25)16-12-17(22-21-16)19(3,4)5/h8-13H,6-7H2,1-5H3,(H,21,22)(H,23,25)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZTVFCHSBPNQ-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
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